

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Acetylpyridine

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Compound of Interest

Compound Name: 3-Acetylpyridine

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Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **3-Acetylpyridine**. The described protocol is suitable for determining the purity and concentration of **3-Acetylpyridine** in various samples, making it a valuable tool for quality control, stability testing, and research applications in the pharmaceutical and chemical industries. The method demonstrates excellent linearity, precision, and specificity.

Introduction

3-Acetylpyridine is a key intermediate in the synthesis of various pharmaceutical compounds and is also used in the fragrance industry. Accurate and reliable quantification of **3-Acetylpyridine** is crucial to ensure the quality and efficacy of final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity for the analysis of organic molecules like **3-Acetylpyridine**. This document provides a comprehensive protocol for the HPLC analysis of **3-Acetylpyridine**, including detailed experimental procedures and method validation data.

Experimental Protocols

Instrumentation and Materials

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Chemicals and Reagents:
 - **3-Acetylpyridine** reference standard (analytical grade)
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade, filtered and degassed)
 - Formic acid (analytical grade)

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation and quantification of **3-Acetylpyridine**.^[1] The following chromatographic conditions have been optimized for this analysis.

Parameter	Value
HPLC Column	Primesep 200, 4.6 x 250 mm, 5 µm ^[1] or equivalent C8/C18 column
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	A gradient method is utilized for the analysis. ^[1]
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	254 nm

Preparation of Solutions

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh 100 mg of **3-Acetylpyridine** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (50:50 mixture of Mobile Phase A and B).
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve for linearity assessment.
- **Sample Solution:** Accurately weigh a known amount of the sample containing **3-Acetylpyridine** and dissolve it in a suitable solvent. Dilute the sample solution with the mobile phase to obtain a final concentration within the linear range of the method.

Method Validation

The analytical method was validated in accordance with ICH guidelines to ensure its suitability for the intended application.[2] The validation parameters assessed include specificity, linearity, precision, and accuracy.

Data Presentation

The quantitative data from the method validation studies are summarized in the tables below.

Table 1: System Suitability

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	> 5000
%RSD of Peak Area	$\leq 2.0\%$	< 1.0%

Table 2: Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions over a specified concentration range.[3]

Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	≥ 0.999
Regression Equation	y = 25432x + 1234

Table 3: Precision

The precision of the method was determined by performing replicate injections of a standard solution.[3]

Precision Type	% RSD
Repeatability (Intra-day)	≤ 2.0%
Intermediate Precision (Inter-day)	≤ 2.0%

Table 4: Accuracy (Recovery)

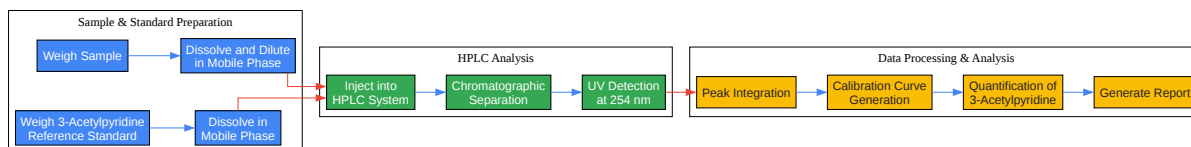
The accuracy of the method was assessed by spiking a known amount of **3-Acetylpyridine** into a sample matrix at different concentration levels.

Spiked Level	Mean Recovery (%)
80%	99.5%
100%	100.2%
120%	99.8%

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of **3-Acetylpyridine**.

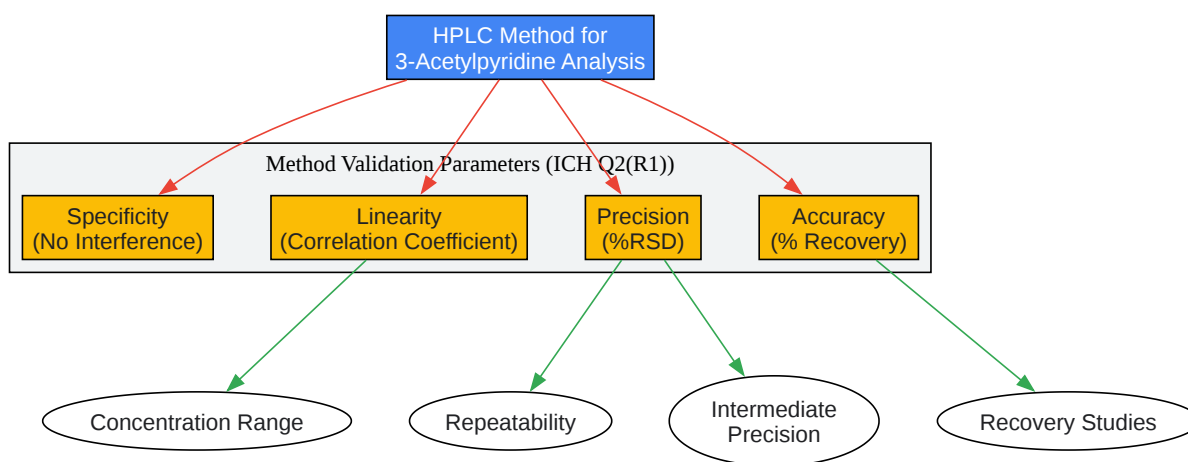


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Caption: Workflow for the HPLC Analysis of **3-Acetylpyridine**.

Method Validation Pathway

The following diagram outlines the key steps and parameters involved in the validation of the HPLC method for **3-Acetylpyridine** analysis.



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Caption: Key Parameters for HPLC Method Validation.

Conclusion

The described RP-HPLC method provides a reliable and accurate means for the quantitative analysis of **3-Acetylpyridine**. The method is specific, linear over a wide concentration range, precise, and accurate. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the routine analysis of **3-Acetylpyridine** in various sample matrices.

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References

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